molecular formula C9H11Cl3O6 B14670405 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate CAS No. 48071-45-0

2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate

Cat. No.: B14670405
CAS No.: 48071-45-0
M. Wt: 321.5 g/mol
InChI Key: XKMCNTNSJGQDLU-UHFFFAOYSA-N
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Description

2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is a chemical compound with the molecular formula C13H16Cl4O8 and a molecular weight of 442.08 g/mol . This compound is known for its unique structure, which includes multiple chloroacetyl groups attached to a glycerol backbone. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate typically involves the reaction of glycerol with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate esters, which are then further reacted to form the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the chloroacetyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate involves its reactivity towards nucleophiles. The chloroacetyl groups act as electrophilic centers, making the compound highly reactive in substitution reactions . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is unique due to its multiple chloroacetyl groups, which confer high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have different functional groups or less reactivity .

Properties

CAS No.

48071-45-0

Molecular Formula

C9H11Cl3O6

Molecular Weight

321.5 g/mol

IUPAC Name

2,3-bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate

InChI

InChI=1S/C9H11Cl3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2

InChI Key

XKMCNTNSJGQDLU-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CCl)OC(=O)CCl)OC(=O)CCl

Origin of Product

United States

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